molecular formula C13H13N5O4S B2953218 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2194848-12-7

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2953218
CAS No.: 2194848-12-7
M. Wt: 335.34
InChI Key: IOYAJIDSNGLCJT-UHFFFAOYSA-N
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Description

The compound 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a benzoxazolone derivative featuring a sulfonyl-linked azetidine ring substituted with a 1,2,3-triazole moiety. This compound’s synthesis likely involves multi-step reactions, including sulfonation of the benzoxazolone core and azetidine functionalization, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

3-methyl-5-[3-(triazol-2-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S/c1-16-11-6-10(2-3-12(11)22-13(16)19)23(20,21)17-7-9(8-17)18-14-4-5-15-18/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYAJIDSNGLCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Construction of the Benzo[d]oxazole Moiety: This step often involves the condensation of an o-aminophenol with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[d]oxazole ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the sulfonyl group can form strong dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzoxazolone Core

The benzoxazolone scaffold is versatile, with substituents at the 5-position significantly influencing biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 5 Key Features
Target Compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl Azetidine ring (4-membered), triazole, sulfonyl group; enhanced rigidity
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Hydrosulfonyl (-SO2H) Simpler sulfonyl group; lacks azetidine-triazole; lower steric hindrance
3ab (from SI, Royal Society) (4-Chlorophenyl)(phenyl)methyl Bulky lipophilic group; no sulfonyl or heterocyclic moieties
P4B () 1H-1,2,3-triazol-1-yl Direct triazole substitution; lacks sulfonyl-azetidine linker

Key Observations :

  • Compared to P4B, the target’s azetidine linker may improve conformational stability and reduce metabolic degradation .
Sulfonyl-Linked Heterocycles: Azetidine vs. Piperidine

The sulfonyl group’s connectivity to nitrogen-containing rings is critical for activity. describes 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one , which substitutes azetidine with a piperidine ring.

Feature Target Compound (Azetidine) Piperidine Analog ()
Ring Size 4-membered 6-membered
Conformational Rigidity High Moderate
Steric Hindrance Lower Higher
Synthetic Complexity Higher (strain in azetidine) Lower

Implications :

  • Piperidine analogs may offer better solubility due to reduced ring strain .

Challenges :

  • Azetidine’s ring strain complicates sulfonation steps, requiring optimized conditions (e.g., anhydrous THF, low temperatures) .
  • Triazole incorporation may necessitate copper-catalyzed azide-alkyne cycloaddition (CuAAC), as in P4B synthesis .

Structural Characterization Techniques

The compound’s crystal structure (if resolved) would employ tools like SHELXL for refinement (as in ) and ORTEP-3 for visualization (). Comparative bond lengths/angles with analogs (e.g., piperidine derivative in ) could clarify conformational preferences.

Biological Activity

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, azetidine moiety, sulfonyl group, and a benzo[d]oxazole system. Its molecular formula is C15H16N4O3SC_{15}H_{16}N_4O_3S with a molecular weight of approximately 336.38 g/mol.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds containing the 1,2,3-triazole moiety often inhibit key enzymes involved in cancer progression, such as thymidylate synthase (TS). For instance, related compounds have demonstrated IC50 values in the low micromolar range against TS, indicating strong inhibitory potential .
  • Antimicrobial Activity : The presence of the triazole and azetidine structures enhances the compound's ability to interact with bacterial cell membranes, leading to antimicrobial effects against various pathogens including Escherichia coli and Staphylococcus aureus.

Anticancer Activity

Recent studies have shown that derivatives similar to this compound exhibit significant anticancer properties:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-71.1TS Inhibition
Compound BHCT-1162.6TS Inhibition
Compound CHepG21.4TS Inhibition

These results suggest that similar compounds can effectively target cancer cells through the inhibition of thymidylate synthase and other pathways .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 μg/mL
S. aureus30 μg/mL

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activity of triazole-containing compounds:

  • Study on Anticancer Properties : A study synthesized several triazole derivatives and evaluated their anticancer activity against various cell lines. The most potent compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial effects of triazole derivatives against clinical strains of bacteria. The study found that certain derivatives exhibited comparable or superior activity compared to standard antibiotics.

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